

Physical and chemical characteristics of 4-Bromo-8-(trifluoromethyl)quinoline

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Compound of Interest

Compound Name: 4-Bromo-8-(trifluoromethyl)quinoline

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Technical Guide: 4-Bromo-8-(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical and chemical characteristics of **4-Bromo-8-(trifluoromethyl)quinoline**. Due to the specificity of this compound, some data points are extrapolated from closely related analogs and established analytical techniques for similar chemical structures.

Core Physical and Chemical Properties

Quantitative data for **4-Bromo-8-(trifluoromethyl)quinoline** and a closely related analog are summarized below for comparative analysis.

Table 1: Physical and Chemical Properties

Property	4-Bromo-8-(trifluoromethyl)quinoline	4-Bromo-2,8-bis(trifluoromethyl)quinoline (Analog)
CAS Number	260973-10-2[1]	35853-45-3[2]
Molecular Formula	C ₁₀ H ₅ BrF ₃ N[3]	C ₁₁ H ₄ BrF ₆ N[2]
Molecular Weight	276.05 g/mol	344.05 g/mol [2]
Appearance	Off-white to yellow crystalline powder (Predicted)	Off-white to yellow crystalline powder[2]
Melting Point	Data not available	60 °C[2]
Boiling Point	Data not available	281.6 °C at 760 mmHg[2]
Solubility	Predicted to be soluble in common organic solvents like ethanol, dichloromethane, and DMSO; limited solubility in water.[4]	Data not available
pKa	Data not available	Data not available
XlogP (Predicted)	3.2[3]	4.7[2]

Table 2: Spectroscopic Data Summary (Predicted)

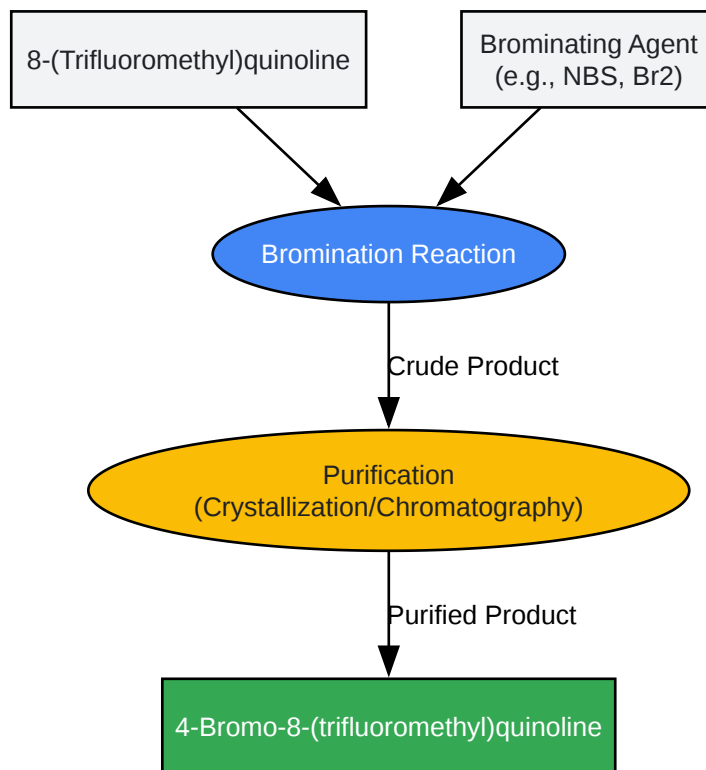
Technique	Predicted Data for 4-Bromo-8-(trifluoromethyl)quinoline
^1H NMR	Aromatic protons expected in the range of 7.0-9.0 ppm.
^{13}C NMR	Aromatic carbons and the CF_3 carbon signal (quartet) are expected.
^{19}F NMR	A singlet for the CF_3 group is anticipated. The chemical shift will be characteristic of a trifluoromethyl group on a quinoline ring. [5] [6]
Mass Spectrometry	Molecular ion peak $[\text{M}]^+$ at $m/z \approx 275$ and 277 (due to bromine isotopes), and $[\text{M}+\text{H}]^+$ at $m/z \approx 276$ and 278 .
Infrared (IR)	Characteristic peaks for C-H, C=C, C=N, C-F, and C-Br bonds are expected.

Synthesis and Reactivity

The synthesis of **4-Bromo-8-(trifluoromethyl)quinoline** can be approached through the bromination of 8-(trifluoromethyl)quinoline. The presence of the bromine atom at the 4-position makes it a versatile intermediate for further functionalization via cross-coupling reactions.

General Synthesis Workflow

General Synthesis of 4-Bromo-8-(trifluoromethyl)quinoline



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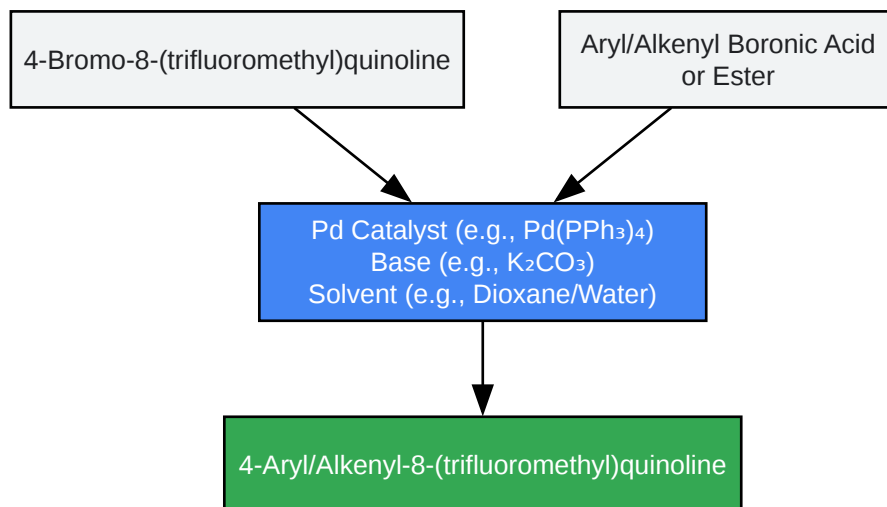
Caption: A generalized workflow for the synthesis of **4-Bromo-8-(trifluoromethyl)quinoline**.

Key Reactivity Pathways

4-Bromo-8-(trifluoromethyl)quinoline is an excellent substrate for palladium-catalyzed cross-coupling reactions, allowing for the introduction of various substituents at the 4-position.

This reaction is used to form carbon-carbon bonds.

Suzuki-Miyaura Coupling of 4-Bromo-8-(trifluoromethyl)quinoline

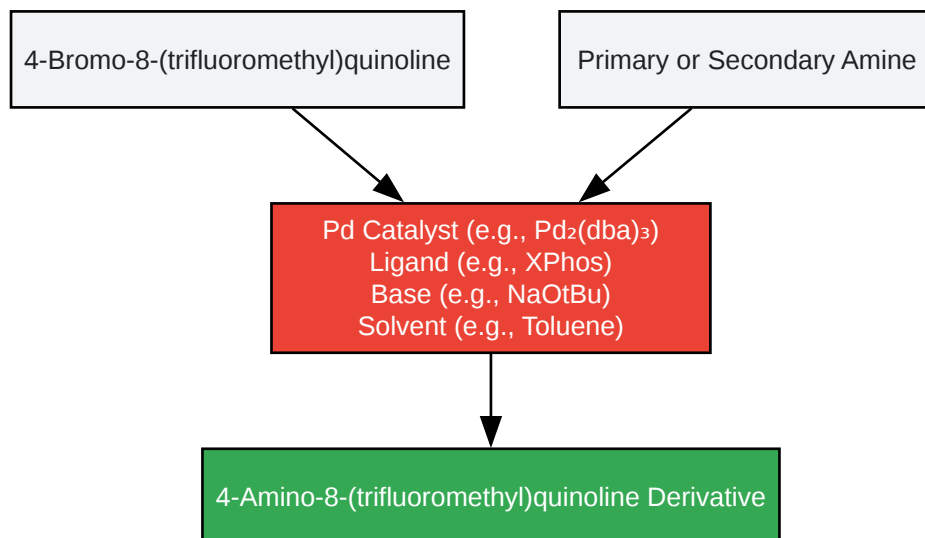


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Caption: Suzuki-Miyaura coupling for C-C bond formation.[7][8][9][10][11]

This reaction is employed for the formation of carbon-nitrogen bonds.

Buchwald-Hartwig Amination of 4-Bromo-8-(trifluoromethyl)quinoline



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Caption: Buchwald-Hartwig amination for C-N bond formation.[12][13][14][15][16]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are generalized protocols that can be adapted for **4-Bromo-8-(trifluoromethyl)quinoline**.

Melting Point Determination

Objective: To determine the melting point range of a solid sample, which is an indicator of purity.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp)
- Capillary tubes (sealed at one end)
- Spatula

- Mortar and pestle (if sample is not a fine powder)

Procedure:

- Sample Preparation: Ensure the sample is completely dry. If necessary, grind the crystalline sample into a fine powder using a mortar and pestle.
- Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample. Invert the tube and gently tap it on a hard surface to pack the solid into the sealed end. The sample height should be 2-3 mm.
- Measurement:
 - Place the loaded capillary tube into the heating block of the melting point apparatus.
 - If the approximate melting point is unknown, perform a rapid heating to get a rough estimate.
 - For an accurate measurement, heat rapidly to about 20 °C below the estimated melting point, then reduce the heating rate to 1-2 °C per minute.
 - Record the temperature at which the first drop of liquid appears (T_1) and the temperature at which the entire sample becomes a clear liquid (T_2). The melting point is reported as the range $T_1 - T_2$.[\[17\]](#)[\[18\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure of the compound.

Apparatus:

- NMR spectrometer (e.g., 400 MHz or higher)
- NMR tubes
- Deuterated solvent (e.g., CDCl_3 , DMSO-d_6)
- Pipettes

Procedure:

- **Sample Preparation:** Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube. Ensure the sample is fully dissolved.
- **^1H NMR Spectroscopy:**
 - Acquire a standard one-dimensional ^1H NMR spectrum.
 - Integrate the signals to determine the relative number of protons.
 - Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign protons to their positions in the molecule.
- **^{13}C NMR Spectroscopy:**
 - Acquire a proton-decoupled ^{13}C NMR spectrum. This will show a single peak for each unique carbon atom.
 - DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH , CH_2 , and CH_3 groups.
- **^{19}F NMR Spectroscopy:**
 - Acquire a ^{19}F NMR spectrum. Due to the high sensitivity and large chemical shift range of ^{19}F , this is a powerful technique for fluorinated compounds.[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)
 - A single peak is expected for the CF_3 group. The chemical shift provides information about its electronic environment.

Suzuki-Miyaura Coupling (General Protocol)

Objective: To synthesize a 4-aryl-8-(trifluoromethyl)quinoline derivative.

Materials:

- **4-Bromo-8-(trifluoromethyl)quinoline** (1 equivalent)
- **Arylboronic acid** (1.2 equivalents)

- Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
- Base (e.g., K₂CO₃, 2 equivalents)
- Degassed solvent (e.g., 4:1 mixture of 1,4-dioxane and water)
- Schlenk flask or similar reaction vessel
- Magnetic stirrer and heating source

Procedure:

- **Reaction Setup:** To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add **4-Bromo-8-(trifluoromethyl)quinoline**, the arylboronic acid, the palladium catalyst, and the base.
- **Solvent Addition:** Add the degassed solvent mixture via syringe.
- **Reaction:** Heat the mixture to 80-100 °C with vigorous stirring.
- **Monitoring:** Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Work-up:** Once the starting material is consumed, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[\[7\]](#)
[\[11\]](#)

Potential Biological Activity

Preliminary research suggests that **4-Bromo-8-(trifluoromethyl)quinoline** may possess antimicrobial and anticancer properties.[\[23\]](#) The trifluoromethyl group can enhance metabolic stability and cell permeability, while the quinoline core is a known pharmacophore in many bioactive molecules. The bromo-substituent provides a handle for further chemical modification to optimize biological activity. Further studies are required to elucidate the specific mechanisms of action and any associated signaling pathways.[\[24\]](#)[\[25\]](#)

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